[4-(Pyrazin-2-yl)phenyl]methanol
Overview
Description
“[4-(Pyrazin-2-yl)phenyl]methanol” is a chemical compound with the CAS Number: 545421-49-6 . It has a molecular weight of 186.21 and its IUPAC name is [4- (2-pyrazinyl)phenyl]methanol . It is a solid substance with a melting point between 113 - 115 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point between 113 - 115 degrees Celsius . It has a molecular weight of 186.21 .
Scientific Research Applications
Novel Pyridazine into Pyrazole Ring Transformation
[4-(Pyrazin-2-yl)phenyl]methanol has been involved in research studying the transformation of pyridazine into pyrazole rings. This transformation was achieved through the treatment with p-toluenesulfonic acid at elevated temperatures, resulting in C-4 substituted pyrazole derivatives. This study provides insights into the limitations and mechanistic aspects of this novel rearrangement reaction (Heinisch & Waglechner, 1984).
Synthesis and Crystal Structure Analysis
Research has also focused on the synthesis and crystal structure analysis of compounds related to this compound. For example, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared and crystallized using a toluene and methanol mixture. This study involved detailed analyses such as elemental analysis, FTIR, NMR, thermogravimetric analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction (Nayak et al., 2014).
Antimicrobial Activity Studies
Compounds derived from this compound have been synthesized and screened for antimicrobial activity. Studies have revealed that certain derivatives show promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds include those with a methoxy group, which displayed particularly high antimicrobial activity (Kumar et al., 2012).
Development of Fluorescent Compounds
In another study, fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from derivatives of this compound. The optical properties of these compounds were investigated, highlighting their potential application in fluorescence spectroscopy (Zheng et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXAZOUOQJQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545421-49-6 | |
Record name | [4-(Pyrazin-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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